Cathepsin Cleavage Efficiency of GGFG Linker
The GGFG tetrapeptide linker exhibits substantially higher enzyme-responsive cleavage efficiency compared to the valine-citrulline (VC) linker platform. In a comparative study using coibamide payload analogues, the MC-GGFG-PAB construct demonstrated superior cathepsin B-mediated cleavage and enhanced plasma stability relative to MC-VA-PAB [1]. This differential cleavage performance is consistent with the observation that GGFG-based linkers achieve nearly complete DXd payload release within 72 hours of lysosomal internalization [2].
| Evidence Dimension | Enzyme-responsive cleavage efficiency |
|---|---|
| Target Compound Data | Superior cleavage efficiency (qualitative ranking: MC-GGFG-PAB > MC-VA-PAB) |
| Comparator Or Baseline | MC-VA-PAB (valine-alanine linker, VC analog) |
| Quantified Difference | Higher enzyme-responsive cleavage efficiency; no direct numerical value reported in source |
| Conditions | In vitro cathepsin B cleavage assay with coibamide analogue payloads |
Why This Matters
Higher cleavage efficiency translates directly to more complete and faster intratumoral payload release, a critical determinant of ADC potency in solid tumors.
- [1] Coibamide Analogue as a Novel-Class Payload for Antibody-Drug Conjugate. ScienceDirect. 2026. View Source
- [2] IPHASE. ADC Drugs: Concepts of Linker Cleavage and Payload Release. View Source
